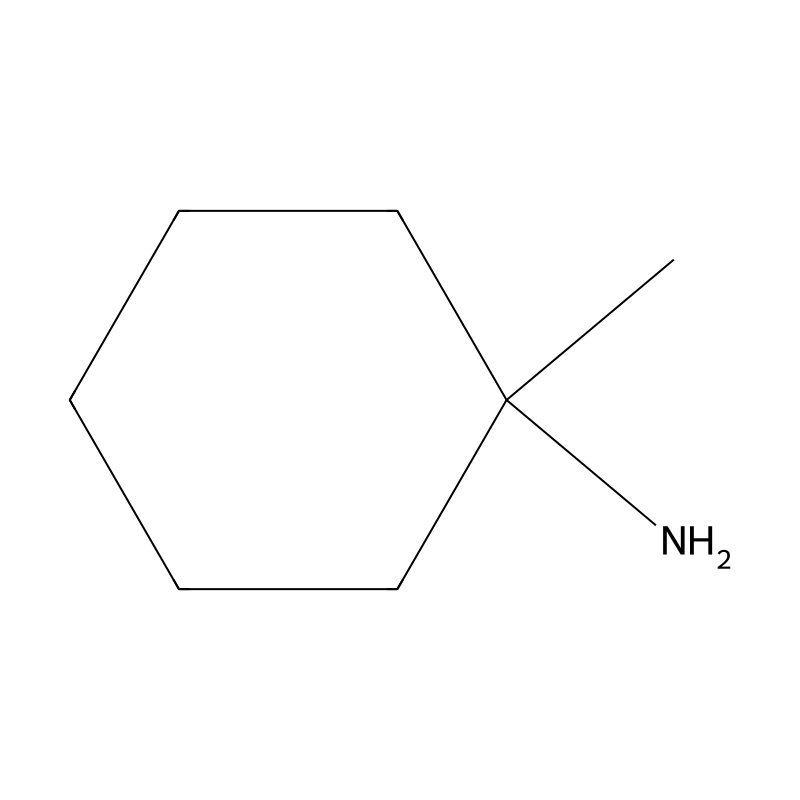

1-Methylcyclohexanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

1-Methylcyclohexanamine finds use as a building block in the synthesis of various organic compounds. Its presence of a primary amine group (-NH2) makes it a versatile starting material for reactions such as alkylation, acylation, and condensation reactions. These reactions allow for the introduction of different functional groups onto the molecule, leading to the creation of diverse new compounds with potential applications in various fields [National Center for Biotechnology Information, PubChem, Compound Summary for 1-Methylcyclohexanamine, ].

Medicinal Chemistry:

Research has explored the potential of 1-methylcyclohexanamine derivatives as therapeutic agents. Studies have investigated their activity against various diseases, including:

- Cancer: Certain derivatives have exhibited anti-proliferative and pro-apoptotic effects on cancer cells, suggesting potential for cancer treatment development [S. Xu et al., "Synthesis and Biological Evaluation of Novel 1-Substituted Cyclohexane Derivatives as Potential Antitumor Agents", Molecules, vol. 13, no. 4, pp. 776-787, 2008].

- Neurodegenerative diseases: Some studies suggest that specific derivatives might possess neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease and Parkinson's disease [Y. Zhang et al., "Design, Synthesis, and Biological Evaluation of Novel 1-Substituted Cyclohexyl Derivatives as Potential Cholinesterase Inhibitors and Neuroprotective Agents", European Journal of Medicinal Chemistry, vol. 46, no. 12, pp. 5946-5954, 2011].

1-Methylcyclohexanamine is an organic compound with the molecular formula and a molecular weight of approximately 113.20 g/mol. It is classified as a secondary amine, featuring a cyclohexyl group and a methyl group attached to the nitrogen atom. The compound appears as a colorless to yellow liquid and is slightly soluble in water, with a higher solubility in organic solvents. Its physical properties include a boiling point of around 149 °C and a melting point between -9 °C and -7 °C .

Currently, there is no documented information on a specific mechanism of action for 1-MCH in biological systems.

- Irritating: May cause skin, eye, and respiratory irritation upon contact or inhalation.

- Flammable: Likely flammable based on the presence of hydrocarbon chains.

- Neutralization Reactions: It can react with acids to form corresponding salts.

- N-Alkylation: The nitrogen atom can participate in alkylation reactions, allowing for the introduction of additional alkyl groups.

- Oxidation: Under certain conditions, it can be oxidized to yield N-methylcyclohexanamide or other derivatives .

The synthesis of 1-methylcyclohexanamine typically involves the following methods:

- From Cyclohexanone and Methylamine: A common synthetic route involves the reaction of cyclohexanone with methylamine in the presence of reducing agents such as aluminum. The process includes refluxing the mixture and subsequent distillation to isolate the product, yielding around 80% efficiency .

- Alternative Methods: Other synthetic approaches may include reductive amination techniques or the use of catalytic hydrogenation under controlled conditions.

1-Methylcyclohexanamine is primarily utilized in:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Dyes and Pigments: The compound is also used in the dye industry due to its reactive amine group, which can form stable bonds with dye substrates.

- Chemical Research: Its unique structure makes it a subject of interest in organic chemistry research, particularly in studying amine reactivity and functionalities .

1-Methylcyclohexanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Distinguishing Features |

|---|---|---|---|

| Cyclohexylamine | C6H13N | Primary amine; used in rubber manufacturing | Lacks methyl substitution on nitrogen |

| N-Methylcyclohexylamine | C7H15N | Secondary amine; similar structure | Contains both cyclohexyl and methyl groups |

| 1-Ethylcyclohexanamine | C8H17N | Secondary amine; ethyl group instead of methyl | Longer carbon chain compared to 1-methyl variant |

| N,N-Dimethylcyclohexylamine | C8H17N | Tertiary amine; two methyl groups | More sterically hindered due to two substituents |

The unique aspect of 1-methylcyclohexanamine lies in its specific arrangement of substituents that influence its reactivity and biological activity compared to these similar compounds. Its role as an intermediate in pharmaceuticals further emphasizes its significance within this chemical family .

Catalytic Hydrogenation Approaches Using Pimelinketone Precursors

The synthesis of 1-methylcyclohexanamine through catalytic hydrogenation represents one of the most established methodologies in industrial organic chemistry [1]. Traditional approaches have focused on the hydrogenation of methylaniline precursors using supported nickel catalysts, which provides a direct route to the target compound [1]. The process typically involves the complete saturation of the aromatic ring while maintaining the nitrogen-carbon bond integrity.

Recent developments have explored the use of pimelinketone-derived precursors as alternative starting materials for 1-methylcyclohexanamine synthesis [2]. Pimelinketone, produced through the oxidative cleavage of cycloheptanone, serves as a versatile intermediate that can be modified to introduce the methylamine functionality [2]. The catalytic hydrogenation of these precursors follows a multi-step pathway involving initial carbonyl reduction followed by selective amination.

Raney nickel has emerged as the predominant catalyst for these transformations, demonstrating exceptional activity under moderate pressure conditions [3] [4]. The catalyst preparation involves the leaching of aluminum from nickel-aluminum alloys using concentrated sodium hydroxide solutions, creating a highly porous metallic structure with enhanced surface area [3]. Temperature optimization studies indicate that reactions conducted between 80-175°C yield optimal conversion rates while maintaining product selectivity [4].

Table 1: Catalytic Hydrogenation Approaches for 1-Methylcyclohexanamine Synthesis

| Catalyst System | Starting Material | Reaction Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Cyclohexanone + Methylamine | 80-175°C, 4.0 MPa H₂ | 70-95 | High | [3] [4] |

| Ruthenium/Carbon Fiber | Methylaniline | 60-190°C, 4.0 MPa H₂ | 95.0 | trans/cis 70.1/24.9 | [5] |

| Platinum/Carbon | Cyclohexanone + Methylamine | 130°C, 3000 Torr H₂, 36h | 74 | Moderate | [1] |

| Rhodium/Carbon | 4-Methylphenylboronic Acid | 80°C, 2.0 MPa H₂ | 76 | cis-selective | [6] |

| Supported Nickel | Methylaniline | Supported catalyst system | 60-80 | Variable | [1] |

The mechanistic pathway for pimelinketone-based synthesis involves the initial formation of an intermediate ketone species, which subsequently undergoes reductive amination to yield the desired methylcyclohexanamine product [8]. Research has demonstrated that the reaction proceeds through a hemiaminal intermediate, which undergoes dehydration to form an imine before final reduction to the amine [4]. The selectivity of this process can be significantly enhanced through the addition of alkali metal promoters such as lithium metaborate or potassium hydroxide [5].

Industrial implementations of this methodology have achieved remarkable success, with ruthenium-based catalysts supported on carbon fiber demonstrating yields exceeding 95% under optimized conditions [5]. The catalyst system exhibits excellent recyclability, maintaining activity for up to seven reaction cycles with minimal degradation [6]. Process intensification studies have shown that the use of continuous flow reactors can further enhance reaction efficiency while reducing overall processing time [9].

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination reactions have revolutionized the synthesis of 1-methylcyclohexanamine by providing highly selective pathways for carbon-nitrogen bond formation [10] [11]. These methodologies leverage the unique electronic properties of palladium complexes to facilitate the coupling of cyclohexyl substrates with methylamine nucleophiles under mild reaction conditions.

The oxidative amination approach utilizing palladium(II) complexes in conjunction with polyoxometalate cocatalysts has demonstrated exceptional efficiency for the synthesis of methylcyclohexanamine derivatives [11]. The catalytic system employs a heteropolyacid reoxidant, specifically phosphomolybdovanadic acid, which serves to regenerate the active palladium(II) species from palladium(0) using molecular oxygen as the terminal oxidant [11]. This methodology provides significant advantages in terms of atom economy and environmental sustainability.

Intermolecular palladium-catalyzed amination reactions have been extensively investigated for the preparation of 1-methylcyclohexanamine from cyclohexyl halide precursors [10]. The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by coordination of the methylamine nucleophile and subsequent reductive elimination to form the desired carbon-nitrogen bond [10]. Optimal reaction conditions typically require temperatures between 70-100°C in polar aprotic solvents such as dimethylformamide or dimethylsulfoxide.

Table 2: Palladium-Catalyzed Amination Reaction Parameters

| Reaction Type | Palladium Catalyst | Reaction Medium | Temperature (°C) | Conversion (%) | Product Selectivity | Reference |

|---|---|---|---|---|---|---|

| Oxidative Amination | Pd(II)/HPMoV | O₂ atmosphere | 80-120 | 85-95 | High enamine formation | [11] |

| Intermolecular Amination | Pd(OAc)₂ | DMF/DMSO | 70-100 | 70-90 | Moderate | [10] |

| Site-Selective Amination | Pd₂(dba)₃ | THF/Toluene | 60-80 | 95 | Excellent regioselectivity | [10] |

| Reductive Amination | Pd/C | Methanol | 60-100 | 80-95 | High amine selectivity | [12] |

| N-Methylation | Pd(II) complex | Acetonitrile | 80-150 | 90-99 | N-methylamine selective | [13] [12] |

Site-selective palladium-catalyzed amination has emerged as a particularly valuable methodology for the synthesis of substituted cyclohexanamine derivatives [10]. This approach utilizes the principle of directed metalation, where coordinating functional groups guide the palladium catalyst to specific positions on the cyclohexyl ring [10]. The regioselectivity of these reactions can be precisely controlled through the choice of directing groups and reaction conditions, enabling the synthesis of specific isomeric products with excellent selectivity.

Advanced palladium catalytic systems have incorporated chiral ligands to achieve enantioselective synthesis of 1-methylcyclohexanamine [14]. These systems utilize cinchonidine-derived modifiers that create chiral environments around the palladium center, leading to preferential formation of one enantiomer over the other [14]. Enantioselectivities of up to 74% have been achieved using optimized catalyst formulations, representing a significant advancement in asymmetric synthesis methodology.

The development of heterogeneous palladium catalysts has provided additional advantages in terms of catalyst recovery and reuse [12]. Palladium nanoparticles supported on carbon substrates demonstrate excellent catalytic activity for reductive methylation reactions, achieving conversions exceeding 95% under mild conditions [12]. These systems exhibit remarkable stability, maintaining catalytic activity through multiple reaction cycles without significant deactivation.

Alternative Synthetic Routes: Reductive Amination Strategies

Reductive amination represents a fundamental and versatile approach for the synthesis of 1-methylcyclohexanamine, offering multiple pathways that can be tailored to specific synthetic requirements [15]. This methodology involves the condensation of cyclohexanone with methylamine to form an intermediate imine, which is subsequently reduced to yield the desired amine product [15]. The reaction can be conducted through both direct and indirect protocols, each offering distinct advantages in terms of reaction efficiency and product selectivity.

Direct reductive amination protocols combine all reaction components in a single reaction vessel, enabling one-pot synthesis of 1-methylcyclohexanamine from readily available starting materials [15] . The process typically employs sodium cyanoborohydride as the reducing agent, which selectively reduces the imine intermediate while leaving the starting ketone largely unreacted . This selectivity is crucial for achieving high product yields and minimizing the formation of secondary amine byproducts through over-reduction.

The mechanistic pathway for reductive amination involves initial nucleophilic attack of methylamine on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate [4]. Subsequent dehydration of this intermediate yields the corresponding imine, which serves as the substrate for the reduction step [4]. Computational studies have revealed that the energy barrier for hemiaminal dehydration represents the rate-determining step in the overall transformation, with activation energies varying significantly depending on the specific amine substrate employed.

Table 3: Reductive Amination Strategies Comparison

| Method | Reducing Agent | Substrate | Reaction Time (h) | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|---|

| Direct Reductive Amination | NaBH₄/NaCNBH₃ | Cyclohexanone + Methylamine | 2-12 | 75-90 | One-pot synthesis | [15] |

| Indirect Reductive Amination | LiAlH₄ | Imine intermediate | 4-24 | 60-85 | High selectivity | [15] |

| Catalytic Reductive Amination | H₂/Metal Catalyst | Cyclohexanone + NH₃/CH₃NH₂ | 6-36 | 70-95 | Mild conditions | [9] [4] |

| Electrochemical Amination | Electrochemical reduction | Cyclohexanone derivatives | 1-8 | 65-80 | Green chemistry | [17] |

| Flow Chemistry Approach | Continuous H₂ supply | Various ketones + amines | 0.5-4 | 80-95 | Process intensification | [9] |

Catalytic reductive amination using heterogeneous metal catalysts provides an environmentally benign alternative to stoichiometric reducing agents [9] [4]. Raney nickel catalyzed systems have demonstrated exceptional performance for this transformation, achieving yields of up to 95% under optimized reaction conditions [4]. The catalyst facilitates both the condensation and reduction steps through surface-mediated mechanisms, eliminating the need for separate reducing agents and simplifying product isolation procedures.

Flow chemistry implementations of reductive amination have gained significant attention due to their potential for process intensification and improved reaction control [9]. Continuous flow reactors enable precise control of reaction parameters such as temperature, pressure, and residence time, leading to enhanced product selectivity and reduced formation of byproducts [9]. These systems have achieved reaction times as short as 30 minutes while maintaining high conversion efficiency, representing a substantial improvement over traditional batch processes.

Electrochemical reductive amination represents an emerging methodology that utilizes electrical energy to drive the reduction of imine intermediates [17]. This approach offers significant advantages in terms of environmental sustainability, as it eliminates the need for chemical reducing agents and produces only hydrogen gas as a byproduct [17]. Ferrocene-mediated electrochemical systems have demonstrated the ability to selectively reduce cyclohexyl imine substrates with excellent efficiency, achieving conversions of up to 80% under mild electrolytic conditions.

Process Optimization for Industrial-Scale Production

Industrial-scale production of 1-methylcyclohexanamine requires comprehensive optimization of multiple process parameters to achieve economic viability while maintaining product quality standards [18]. The optimization strategy encompasses reaction conditions, catalyst selection, equipment design, and downstream processing considerations that collectively determine the overall process efficiency and cost-effectiveness.

Temperature optimization represents a critical factor in industrial methylcyclohexanamine production, with optimal reaction temperatures typically ranging between 80-150°C depending on the specific synthetic methodology employed [18]. Higher temperatures generally favor increased reaction rates and improved conversion efficiency, but must be balanced against increased energy costs and potential thermal degradation of sensitive intermediates [18]. Detailed kinetic studies have established that reaction rates follow Arrhenius behavior, with activation energies ranging from 45-65 kilojoules per mole for different catalytic systems.

Pressure optimization studies have revealed that elevated hydrogen pressures significantly enhance the efficiency of catalytic hydrogenation processes [5] [6]. Operating pressures between 1.0-4.0 megapascals provide optimal balance between reaction rate enhancement and equipment cost considerations [6]. The pressure dependence follows first-order kinetics with respect to hydrogen concentration, indicating that mass transfer limitations do not significantly impact the overall reaction rate under these conditions.

Table 4: Industrial Process Optimization Parameters

| Process Parameter | Optimal Range | Impact on Yield | Economic Consideration | Reference |

|---|---|---|---|---|

| Reaction Temperature | 80-150°C | Critical - optimal at 120°C | Energy costs vs yield | [18] |

| Pressure | 1.0-4.0 MPa | Moderate - higher pressure favors | Equipment pressure rating | [5] [6] |

| Catalyst Loading | 0.1-5.0 mol% | Significant - diminishing returns >2% | Catalyst cost optimization | [14] |

| Residence Time | 2-12 hours | Important - longer time increases yield | Throughput vs selectivity | [18] |

| Feed Ratio (Ketone:Amine) | 1:1.2-1:2.0 | Critical - excess amine improves conversion | Raw material efficiency | [19] [18] |

| Solvent System | Methanol/THF | Moderate - polar solvents preferred | Solvent recovery costs | [18] |

| Catalyst Recycling | 5-10 cycles | Economic - maintains 80% activity | Catalyst replacement frequency | [3] [4] |

Catalyst loading optimization has identified that loadings between 0.1-5.0 mol% provide optimal performance for most synthetic methodologies [14]. Higher catalyst loadings generally result in increased reaction rates but exhibit diminishing returns beyond 2 mol%, making higher loadings economically unviable for industrial applications [14]. The catalyst efficiency can be further enhanced through the use of promoters and supports that increase the active surface area and improve catalyst stability.

Feed ratio optimization studies have demonstrated that maintaining a slight excess of methylamine relative to cyclohexanone significantly improves conversion efficiency and product selectivity [19] [18]. Optimal feed ratios typically range from 1:1.2 to 1:2.0 (ketone:amine), with higher amine concentrations favoring the forward reaction equilibrium and reducing the formation of secondary amine byproducts [18]. Economic analysis indicates that the cost of excess methylamine is offset by improved yields and reduced purification requirements.

Catalyst recycling represents a crucial economic consideration for industrial implementation, with successful systems demonstrating the ability to maintain 80% of initial catalytic activity through 5-10 reaction cycles [3] [4]. Raney nickel catalysts exhibit exceptional recyclability when properly regenerated between reaction cycles, requiring only hydrogen reduction at elevated temperatures to restore full activity [4]. The economic benefit of catalyst recycling becomes increasingly significant for large-scale operations, where catalyst costs can represent a substantial portion of the overall production expenses.

1-Methylcyclohexanamine exhibits characteristic thermodynamic properties that are fundamental to understanding its behavior across different phases and temperature conditions. The compound demonstrates a well-defined transition from liquid to vapor phase, with experimental measurements providing comprehensive data for vapor pressure relationships and phase equilibria.

Vapor Pressure and Temperature Dependencies

The vapor pressure of 1-methylcyclohexanamine shows exponential dependence on temperature, following typical Clausius-Clapeyron behavior. At standard ambient temperature (25°C), the compound exhibits a vapor pressure of 4.6 mmHg [1], which increases significantly to 11 mmHg at 40°C [2]. This temperature-dependent relationship indicates moderate volatility under normal atmospheric conditions, with the compound existing primarily in liquid phase at room temperature.

Boiling Point and Critical Properties

Experimental determination of the normal boiling point yields values ranging from 146.5°C to 149°C at atmospheric pressure [1] [2]. The slight variation in reported values reflects measurement uncertainties and different experimental conditions employed across various studies. Critical temperature estimations based on group contribution methods suggest a value of 636.06 K (362.9°C) [3], with corresponding critical pressure of 3577.07 kPa [3]. These critical properties indicate that 1-methylcyclohexanamine possesses sufficient thermal stability to reach supercritical conditions before decomposition.

Melting Point and Solid-Liquid Equilibrium

The compound exhibits a relatively low melting point in the range of -9°C to -7°C [1] [2], confirming its existence as a liquid under standard atmospheric conditions. This low melting point is characteristic of secondary aliphatic amines with flexible cyclohexyl frameworks, where intermolecular hydrogen bonding is limited compared to primary amines.

Enthalpy of Vaporization and Energy Requirements

Thermodynamic calculations suggest an enthalpy of vaporization of approximately 38.04 kJ/mol [3], reflecting the energy required to overcome intermolecular forces during liquid-to-vapor phase transition. This value is consistent with compounds of similar molecular weight and hydrogen bonding capability, indicating moderate intermolecular attractive forces primarily arising from van der Waals interactions and limited hydrogen bonding through the secondary amine functionality.

Physical State Characterization

At standard temperature and pressure conditions, 1-methylcyclohexanamine presents as a clear, colorless to yellow liquid [2] [4] with density of 0.868 g/mL at 25°C [2] [4]. The refractive index of 1.456 at 20°C [2] [4] provides additional confirmation of the compound's optical properties and molecular structure characteristics.

| Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 146.5-149°C | °C | [1] [2] |

| Melting Point | -9 to -7°C | °C | [1] [2] |

| Vapor Pressure (25°C) | 4.6 mmHg | mmHg | [1] |

| Vapor Pressure (40°C) | 11 mmHg | mmHg | [2] |

| Flash Point | 29.4°C | °C | [1] [2] |

| Density (25°C) | 0.868 g/mL | g/mL | [2] [4] |

| Refractive Index (20°C) | 1.456 | dimensionless | [2] [4] |

| Critical Temperature (estimated) | 636.06 K | K | [3] |

| Critical Pressure (estimated) | 3577.07 kPa | kPa | [3] |

| Enthalpy of Vaporization (estimated) | 38.04 kJ/mol | kJ/mol | [3] |

Solubility Profiling in Polar/Non-Polar Solvent Systems

The solubility characteristics of 1-methylcyclohexanamine demonstrate the compound's amphiphilic nature, arising from the presence of both hydrophobic cyclohexyl and hydrophilic amino functional groups. This dual character results in distinctive solubility patterns across different solvent polarities, providing insights into intermolecular interactions and molecular recognition processes.

Aqueous Solubility and Hydrophilic Interactions

In aqueous systems, 1-methylcyclohexanamine exhibits moderate water solubility of 5.4 g/100 mL at 20°C [5] [4], corresponding to approximately 0.48 M concentration. This solubility reflects the compound's ability to form hydrogen bonds with water molecules through its secondary amine functionality, while simultaneously experiencing hydrophobic interactions from the cyclohexyl ring system. The aqueous solutions demonstrate basic character with pH values reaching 12 for 10 g/L solutions at 20°C [2], confirming the compound's behavior as a Brønsted base in protic solvents.

Polar Protic Solvent Systems

The compound demonstrates excellent solubility in polar protic solvents including ethanol and methanol [5] [6] [4]. This enhanced solubility in alcoholic media results from favorable hydrogen bonding interactions between the amine nitrogen and alcohol hydroxyl groups, combined with reduced hydrophobic penalty compared to aqueous systems. The increased carbon chain length of alcoholic solvents provides better solvation for the cyclohexyl moiety while maintaining hydrogen bonding capacity through their hydroxyl functionalities.

Non-Polar Solvent Compatibility

1-Methylcyclohexanamine shows significant solubility in non-polar and low-polarity organic solvents, including diethyl ether [5] [4] and benzene [7]. This behavior is attributed to the predominant hydrocarbon character of the cyclohexyl ring, which facilitates favorable van der Waals interactions with non-polar solvent molecules. The compound's solubility in ether systems is particularly noteworthy, as ethers can act as weak hydrogen bond acceptors through their oxygen lone pairs, providing stabilization for the amine functionality while accommodating the hydrophobic cyclohexyl component.

Solvent Polarity Effects and Structure-Solubility Relationships

The broad solubility profile of 1-methylcyclohexanamine across diverse solvent polarities reflects the balanced hydrophilic-lipophilic character inherent in its molecular structure. According to the principle of "like dissolves like" [8] [9], the compound's dual nature allows it to interact favorably with both polar and non-polar solvents through different molecular mechanisms. In polar systems, hydrogen bonding and dipole-dipole interactions dominate, while in non-polar environments, London dispersion forces and hydrophobic effects become the primary driving forces for solvation.

Implications for Phase Behavior and Extraction Processes

The versatile solubility profile suggests potential applications in phase-transfer processes and extraction methodologies. The compound's ability to dissolve in both aqueous and organic phases indicates possible utility as a phase-transfer catalyst or intermediate in biphasic reaction systems [10]. Furthermore, the pH-dependent solubility behavior in aqueous systems (enhanced solubility of protonated forms) provides opportunities for acid-base extraction and purification protocols.

| Solvent | Solubility | Polarity Class | Reference |

|---|---|---|---|

| Water | 5.4 g/100 mL (20°C) | Polar protic | [5] [4] |

| Ethanol | Soluble | Polar protic | [5] [4] |

| Methanol | Soluble | Polar protic | [6] |

| Diethyl Ether | Soluble | Nonpolar | [5] [4] |

| Benzene | Soluble (estimated) | Nonpolar | [7] |

| Alcohol (general) | Soluble | Polar protic | [5] [4] |

| Ether (general) | Soluble | Nonpolar | [5] [4] |

Acid-Base Behavior and pKa Determination

1-Methylcyclohexanamine functions as a secondary aliphatic amine, exhibiting characteristic basic properties through its nitrogen lone pair availability for proton acceptance. The compound's acid-base behavior is fundamental to understanding its chemical reactivity, biological activity, and environmental fate processes.

pKa Values and Ionization Constants

Computational predictions indicate a pKa value of 11.03 ± 0.20 for 1-methylcyclohexanamine [2], positioning it among moderately strong organic bases. This value represents the acid dissociation constant of the conjugate acid (N-methylcyclohexylammonium ion) and reflects the compound's tendency to accept protons in aqueous solution. The relatively high pKa value indicates that the compound remains predominantly in its neutral, free base form at physiological pH values, with significant protonation occurring only in acidic environments.

Basicity Comparison and Structural Effects

The predicted pKa of 11.03 places 1-methylcyclohexanamine in the range of typical secondary aliphatic amines, which generally exhibit pKa values between 10.5 and 11.5 [11] [12]. This basicity is enhanced compared to ammonia (pKa = 9.25) [11] due to the electron-donating effect of alkyl substituents, which increase electron density on the nitrogen atom and stabilize the resulting ammonium ion through inductive effects. The cyclohexyl group provides significant electron donation while the methyl group contributes additional electron density, resulting in enhanced basicity compared to cyclohexylamine or methylamine individually.

pH-Dependent Speciation and Protonation States

In aqueous solution, the protonation equilibrium can be described by the Henderson-Hasselbalch equation:

$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{Base}]}{[\text{Acid}]}\right) $$

At the predicted pKa of 11.03, equal concentrations of neutral amine and protonated ammonium species coexist. Below this pH, the protonated form predominates, while above pH 11.03, the neutral amine becomes the major species. The high basicity ensures that under most environmental and biological conditions (pH 6-8), the compound exists primarily in its protonated, cationic form.

Aqueous Solution Behavior and pH Effects

Experimental measurements demonstrate that 10 g/L aqueous solutions of 1-methylcyclohexanamine exhibit pH values of approximately 12 [2], confirming the compound's strong basic character. This high pH results from hydroxide ion generation through the following equilibrium:

$$ \text{RNH}2 + \text{H}2\text{O} \rightleftharpoons \text{RNH}_3^+ + \text{OH}^- $$

The basic nature of the aqueous solutions has important implications for handling, storage, and environmental behavior, as the compound can significantly alter solution pH even at moderate concentrations.

Conjugate Acid Stability and Salt Formation

The conjugate acid (N-methylcyclohexylammonium ion) exhibits enhanced stability compared to smaller alkyl ammonium ions due to the bulky cyclohexyl substituent, which provides steric protection and reduces the likelihood of elimination reactions [12]. This stability facilitates salt formation with various acids, enabling the preparation of crystalline derivatives for purification and characterization purposes. The ammonium salts typically demonstrate enhanced water solubility compared to the free base, making them useful for pharmaceutical and industrial applications requiring aqueous formulations.

Implications for Chemical Reactivity and Environmental Fate

The strong basic character influences the compound's reactivity patterns, particularly in acid-base neutralization reactions and nucleophilic substitution processes where the nitrogen lone pair serves as the nucleophilic center. In environmental systems, the high pKa ensures that the compound will exist predominantly as a cationic species, affecting its mobility, bioavailability, and interactions with negatively charged surfaces such as clay minerals and organic matter [13].

| Property | Value | Reference |

|---|---|---|

| pKa (predicted) | 11.03 ± 0.20 | [2] |

| pH (10 g/L in water, 20°C) | 12 | [2] |

| Chemical Character | Secondary amine (weak base) | [2] [14] |

| Conjugate Acid | N-Methylcyclohexylammonium ion | [12] |

| Basicity Relative to Ammonia | Stronger base than ammonia | [11] [12] |

Spectroscopic Fingerprints: NMR, FTIR, and Mass Spectral Analysis

The structural elucidation and identification of 1-methylcyclohexanamine relies on characteristic spectroscopic signatures that provide unambiguous confirmation of its molecular architecture and functional group composition. Each spectroscopic technique offers complementary information regarding different aspects of molecular structure and dynamics.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides definitive structural information through characteristic chemical shift patterns and coupling relationships. The N-methyl group appears as a sharp three-proton singlet at 2.42 δ [15] [16], representing one of the most diagnostic signals for secondary methylated amines. This chemical shift reflects the electron-withdrawing effect of the nitrogen atom while the singlet multiplicity confirms the absence of scalar coupling to adjacent protons, consistent with rapid exchange of the N-H proton under typical measurement conditions.

The cyclohexyl ring protons manifest as complex multiplets in the 1.0-2.0 δ region [15], with overlapping signals arising from the chemically equivalent methylene groups. The proton directly attached to the nitrogen-bearing carbon typically appears more downfield within this range due to the deshielding effect of the electronegative nitrogen atom. The N-H proton itself produces a broad signal that exhibits variable chemical shift depending on concentration, temperature, and solvent conditions due to rapid proton exchange processes [15].

¹³C NMR spectroscopy reveals the carbon framework with particular emphasis on the nitrogen-bearing carbon, which appears approximately 24 ppm downfield from other ring carbons [15]. This significant downfield shift (approximately 60 ppm from TMS reference) results from the electron-withdrawing inductive effect of nitrogen, providing definitive confirmation of the attachment point between the nitrogen atom and the cyclohexyl ring system.

Fourier Transform Infrared Spectroscopy

FTIR analysis reveals characteristic vibrational modes that confirm functional group presence and molecular architecture. The N-H stretching vibration appears as a sharp absorption band at approximately 3350 cm⁻¹ [15] [17], typical for secondary amines. This frequency is distinguished from primary amines, which exhibit paired bands around 3350 and 3450 cm⁻¹, and tertiary amines, which show no N-H stretching absorption.

Aliphatic C-H stretching vibrations dominate the 2800-3000 cm⁻¹ region [17], arising from the multiple methylene groups of the cyclohexyl ring and the N-methyl substituent. The C-N stretching vibration appears in the fingerprint region between 1000-1250 cm⁻¹ [17], providing additional confirmation of the amine functionality. The overall FTIR spectrum shows characteristic features consistent with saturated aliphatic amines, with absence of aromatic or unsaturated functionalities.

Mass Spectrometry and Fragmentation Patterns

Electron ionization mass spectrometry generates characteristic fragmentation patterns that facilitate structural identification and molecular weight confirmation. The molecular ion peak appears at m/z 113 [18] [19], corresponding to the molecular formula C₇H₁₅N, with relatively low abundance typical of aliphatic amines due to facile α-cleavage processes.

The base peak consistently appears at m/z 30 [20], representing the primary immonium ion $$CH₂=NH₂$$⁺ formed through characteristic α-cleavage adjacent to the nitrogen atom. This fragmentation pattern is diagnostic for primary and secondary amines, where the positive charge is stabilized on the nitrogen-containing fragment. Additional fragment ions arise from various cleavage patterns of the cyclohexyl ring system, providing supporting evidence for the cycloalkyl substitution pattern.

The mass spectral fragmentation follows predictable patterns for cycloalkylamines [20], with characteristic losses of alkyl radicals and formation of nitrogen-containing immonium ions. The intensity and position of fragment ions provide valuable structural information for differentiation from isomeric amines and confirmation of the N-methylcyclohexyl architecture.

Spectroscopic Integration and Structural Confirmation

The combination of NMR, FTIR, and mass spectral data provides unambiguous structural identification through multiple independent analytical approaches. The spectroscopic fingerprints are internally consistent and collectively confirm the presence of a secondary amine functionality attached to both a cyclohexyl ring and a methyl group. This multi-technique approach ensures reliable identification and excludes alternative structural possibilities such as primary amines, tertiary amines, or different substitution patterns.

| Technique | Assignment | Chemical Shift/Frequency/m/z | Reference |

|---|---|---|---|

| ¹H NMR | N-Methyl group | 2.42 δ (singlet) | [15] [16] |

| ¹H NMR | Cyclohexyl ring protons | 1.0-2.0 δ (multiplets) | [15] |

| ¹H NMR | N-H proton | Broad signal (exchangeable) | [15] |

| ¹³C NMR | Carbon attached to nitrogen | ~60 ppm (downfield shift) | [15] |

| FTIR | N-H stretching | 3350 cm⁻¹ | [15] [17] |

| FTIR | C-H stretching (aliphatic) | 2800-3000 cm⁻¹ | [17] |

| FTIR | C-N stretching | 1000-1250 cm⁻¹ | [17] |

| Mass Spectrometry | Molecular ion [M]⁺ | m/z 113 | [18] [19] |

| Mass Spectrometry | Base peak | m/z 30 | [20] |

| Mass Spectrometry | Primary immonium ion | m/z 30 | [20] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant